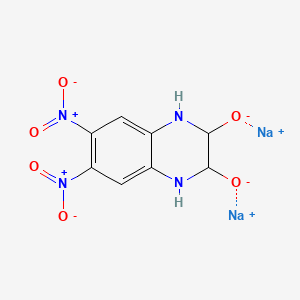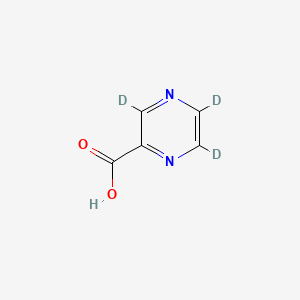
Pyrazinecarboxylic Acid-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazinecarboxylic Acid-d3, also known as [2H3]-Pyrazinecarboxylic Acid, is a deuterated form of pyrazinecarboxylic acid. This compound is characterized by the replacement of three hydrogen atoms with deuterium atoms, which makes it useful as a stable isotope-labeled compound in various scientific research applications. This compound is a colorless to pale yellow crystalline powder that is soluble in water and common organic solvents such as ethanol and dimethylformamide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Pyrazinecarboxylic Acid-d3 typically involves the deuteration of pyrazinecarboxylic acid. One common method is to use deuterated reagents to replace the hydrogen atoms in pyrazinecarboxylic acid with deuterium. For example, the reaction of pyrazinecarboxylic acid with deuterated water (D2O) in the presence of a deuterium exchange catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
Pyrazinecarboxylic Acid-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazinecarboxylic acid derivatives.
Reduction: Reduction reactions can convert this compound to other pyrazine derivatives.
Substitution: The carboxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyrazinecarboxylic acid derivatives, while substitution reactions can produce various pyrazine derivatives with different functional groups .
Scientific Research Applications
Pyrazinecarboxylic Acid-d3 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Pyrazinecarboxylic Acid-d3 is primarily related to its use as a stable isotope-labeled compound. The deuterium atoms in this compound provide a unique signature that can be detected using analytical techniques such as NMR spectroscopy and mass spectrometry. This allows researchers to trace the movement and transformation of the compound in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazinecarboxylic Acid: The non-deuterated form of Pyrazinecarboxylic Acid-d3, used in similar applications but without the stable isotope labeling.
2,3-Pyrazinedicarboxylic Acid: A related compound with two carboxyl groups, used in the synthesis of coordination complexes and other derivatives
3-Hydroxy-2-quinoxalinecarboxylic Acid: Another derivative with a hydroxyl group, used in the synthesis of metal complexes.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in analytical and research applications. The stable isotope labeling allows for precise tracking and analysis of the compound in various processes, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C5H4N2O2 |
|---|---|
Molecular Weight |
127.12 g/mol |
IUPAC Name |
3,5,6-trideuteriopyrazine-2-carboxylic acid |
InChI |
InChI=1S/C5H4N2O2/c8-5(9)4-3-6-1-2-7-4/h1-3H,(H,8,9)/i1D,2D,3D |
InChI Key |
NIPZZXUFJPQHNH-CBYSEHNBSA-N |
Isomeric SMILES |
[2H]C1=C(N=C(C(=N1)[2H])C(=O)O)[2H] |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


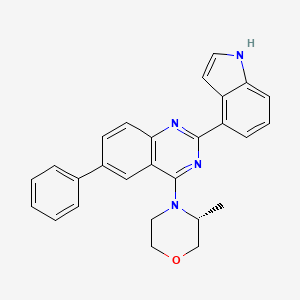

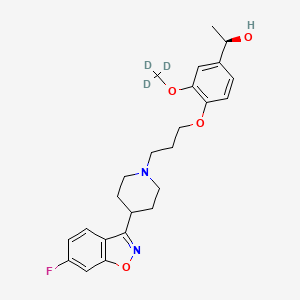
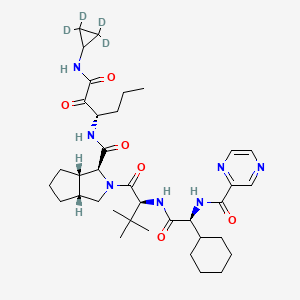

![[(3S,4S)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(3S,4R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B12415683.png)
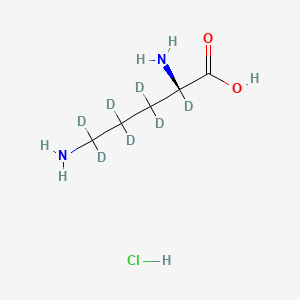
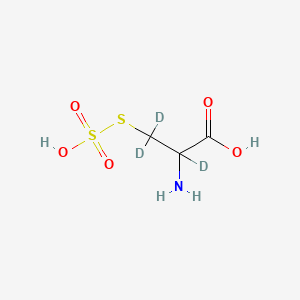
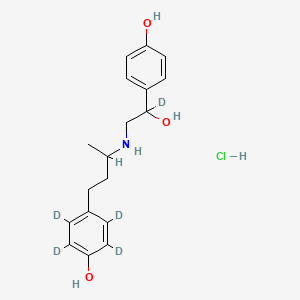
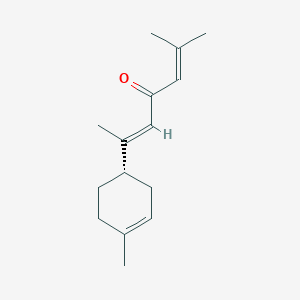
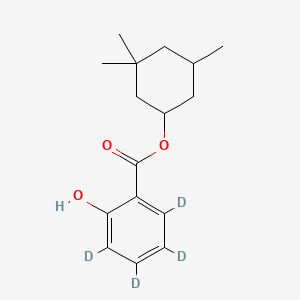

![(19S)-7-(3-aminopropoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B12415720.png)
